Product packaging for 2-Oxa-5-azaspiro[3.5]non-7-ene(Cat. No.:CAS No. 2302050-70-8)

2-Oxa-5-azaspiro[3.5]non-7-ene

Cat. No.: B2798610
CAS No.: 2302050-70-8
M. Wt: 125.171
InChI Key: PFDGQCAMLHLTJV-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]non-7-ene is a spirocyclic organic compound with the molecular formula C7H11NO, characterized by a unique structure featuring oxygen and nitrogen heteroatoms in a spiro-fused ring system . Spirocyclic scaffolds like this are privileged structures in modern drug discovery due to their inherent three-dimensionality and structural rigidity, which can enhance binding selectivity and improve physicochemical properties compared to flat aromatic molecules . These scaffolds are frequently explored in pharmaceutical research for their potential as protease inhibitors, GPCR ligands, and for the development of novel antiviral and antibacterial agents . The specific unsaturated "non-7-ene" moiety in this molecule provides a versatile handle for further synthetic elaboration through various chemical transformations. Researchers utilize such spirocyclic building blocks to create diverse compound libraries for high-throughput screening and to optimize lead compounds in medicinal chemistry programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B2798610 2-Oxa-5-azaspiro[3.5]non-7-ene CAS No. 2302050-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]non-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-4-8-7(3-1)5-9-6-7/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGQCAMLHLTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Oxa 5 Azaspiro 3.5 Non 7 Ene and Analogues

General Strategies for Spirocyclic Construction

The assembly of spirocycles necessitates the formation of a quaternary carbon center, a task that has been addressed through a variety of sophisticated synthetic approaches. These methods often leverage powerful bond-forming reactions to create the characteristic spirocyclic junction with high efficiency and control.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of carbo- and heterocyclic systems, including spirocycles. This reaction, typically catalyzed by ruthenium or molybdenum complexes, facilitates the formation of a new double bond through the intramolecular coupling of two terminal olefins. The strategic placement of these olefinic tethers on a common cyclic precursor allows for the construction of the spirocyclic framework.

While a specific application of RCM for the synthesis of 2-Oxa-5-azaspiro[3.5]non-7-ene is not prominently featured in the literature, the general strategy is well-established for related oxa-spirocycles. For instance, the tandem ring-opening/ring-closing metathesis (ROM/RCM) of furan (B31954) derivatives has been successfully employed to create spiro-fused furanones. researchgate.net This approach highlights the potential of RCM in rearranging molecular skeletons to forge complex spirocyclic systems. The general applicability of RCM suggests its potential utility in the synthesis of the target molecule, likely starting from a suitably functionalized oxetane (B1205548) or piperidine (B6355638) precursor bearing two alkenyl substituents.

Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more starting materials are combined in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to diverse molecular architectures. nih.govmdpi.com Similarly, cascade reactions, involving a sequence of intramolecular transformations, can rapidly build molecular complexity from simple precursors.

A notable example is the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction proceeds through the coupling of in situ generated dipoles from an isocyanide and an acetylenic ester with a 4-arylidene-isoxazol-5(4H)-one. This catalyst-free approach showcases the power of MCRs in constructing novel spiroheterocycles. nih.gov Another elegant example is a copper-catalyzed four-component cascade reaction for the synthesis of 3-oxetanone-derived spirooxazolidines, demonstrating excellent chemoselectivity and a broad substrate scope. mdpi.com

Furthermore, a palladium-catalyzed cascade reaction involving a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation has been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov These examples underscore the potential of multi-component and cascade strategies to assemble the this compound core or its analogues in a highly convergent manner.

Reaction TypeKey FeaturesExample Product ClassReference
Three-Component ReactionIsocyanide/acetylene-based, catalyst-free1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes nih.gov
Four-Component CascadeCuBr2/TFA co-catalyzed, A3-coupling based3-Oxetanone-derived N-propargyl spirooxazolidines mdpi.com
Palladium-Catalyzed CascadeNarasaka–Heck/C–H activation/[4+2] annulationSpirocyclic pyrrolines nih.gov

Intramolecular Cyclization Pathways

The intramolecular cyclization of suitably functionalized acyclic or cyclic precursors is a cornerstone of spirocycle synthesis. This strategy relies on the formation of a new ring by connecting two reactive centers within the same molecule. A powerful illustration of this is the use of iodocyclization to generate a wide array of oxa-spirocycles. nih.govnih.govrsc.org This method has been shown to produce over 150 different oxa-spirocyclic compounds, demonstrating its broad applicability. nih.govnih.govrsc.org

A specific synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a saturated analogue of the target compound, utilizes an intramolecular cyclization approach. researchgate.net The synthesis begins with the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride. The resulting intermediate then undergoes a self-cyclization under basic conditions to form the spirocyclic core. researchgate.net This method highlights a practical route to the fundamental 2-oxa-5-azaspiro[3.5]nonane skeleton.

Radical Cyclization and Dearomatization Strategies

Radical cyclizations offer a powerful means to construct C-C and C-heteroatom bonds under mild conditions. These reactions often proceed via a cascade of events, enabling the rapid assembly of complex cyclic systems. For instance, an alkylation/ipso-cyclization of activated alkynes with 4-alkyl-DHPs under transition-metal-free conditions has been developed for the preparation of 3-alkylated aza- and oxa-spiro mdpi.comnih.gov-trienones. nih.gov Mechanistic studies suggest that this transformation involves a radical process. nih.gov

Dearomatization reactions provide a powerful entry into three-dimensional molecular architectures from readily available flat, aromatic precursors. Photo-mediated radical dearomatization has emerged as a significant route to spirocyclic compounds. nih.gov These strategies can be categorized as direct radical ipso-cyclization or cascade strategies where the ipso-cyclization is preceded by a radical addition. nih.gov For example, a dearomative annulation cascade has been realized through the photoredox-mediated C–O bond activation of aromatic carboxylic acids to produce spirocyclic frameworks. nih.gov

Gold-Catalyzed Rearrangements for Spirocyclic Systems

Gold catalysis has witnessed a surge in interest for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a diverse range of transformations. Gold(I)-catalyzed rearrangements are particularly effective for the construction of spirocyclic systems under mild conditions.

Catalyst SystemSubstrate ClassProduct ClassKey TransformationReference
Gold(I)1-ene-4,9- and 3-ene-1,7-diyne estersAzaspiro[4.4]nonenones and azaspiro[4.5]decadienonesTandem acyloxy migration/Nazarov cyclization/dig-cyclization semanticscholar.org
Gold/Palladium RelayEnynamides and vinyl benzoxazinanonesDearomatic 2-oxa-7-azaspiro[4.5]decane derivativesTandem cyclization/[2+4] cycloaddition

Synthesis of the this compound Core

While a definitive, published synthesis of this compound was not identified, a plausible synthetic route can be constructed based on established methodologies for analogous structures. A particularly relevant starting point is the synthesis of the saturated 2,5-dioxa-8-azaspiro[3.5]nonane core, which has been reported in the patent literature. researchgate.net

A potential synthetic pathway to the target unsaturated spirocycle could commence with a precursor that already contains the requisite double bond in the six-membered ring or allows for its introduction at a later stage. An adaptation of the intramolecular cyclization strategy could be envisioned starting from a suitably protected 4-amino-cyclohex-1-en-1-ylmethanol derivative. Acylation of the amino group with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis-type cyclization of the alcohol onto the chloroacetyl group, would furnish the oxetane ring and complete the spirocyclic core. Subsequent deprotection of the nitrogen atom would yield the desired this compound.

Alternatively, functional group manipulation of a pre-formed spirocyclic ketone, such as a 2-oxa-5-azaspiro[3.5]nonan-7-one, could provide access to the target alkene. Standard olefination reactions or reduction followed by elimination could be employed to introduce the double bond into the six-membered ring. The synthesis of such a ketone could potentially be achieved through a Dieckmann condensation or related cyclization of an appropriate diester precursor.

Petasis/Grubbs Reaction Sequences

The construction of complex heterocyclic scaffolds such as this compound often requires multi-step synthetic sequences that combine the efficiency of different named reactions. A powerful strategy involves the sequential application of the Petasis reaction and a Grubbs-catalyzed ring-closing metathesis (RCM). This approach allows for the rapid assembly of the core spirocyclic structure from readily available starting materials.

The sequence typically begins with a Petasis reaction, a multicomponent reaction involving a secondary amine, a paraformaldehyde, and a vinyl boronic acid. In the context of synthesizing the this compound backbone, an appropriately substituted amino alcohol would be used. This reaction efficiently generates a homoallylic amine, which is a crucial precursor for the subsequent metathesis step.

Following the Petasis reaction, the resulting diene intermediate is subjected to a Grubbs-catalyzed ring-closing metathesis. The Grubbs second-generation catalyst is often employed due to its high efficacy and tolerance to various functional groups. nih.gov This intramolecular reaction forms the cyclohexene (B86901) ring of the spirocycle, yielding the desired this compound framework. The scalability of this route is a significant advantage, allowing for the production of gram-scale quantities of key intermediates. nih.gov

Reaction Step Description Key Reagents/Catalyst Outcome
Petasis Reaction A multicomponent reaction to form a carbon-carbon bond.Secondary amine, Paraformaldehyde, Vinyl boronic acidFormation of a diene precursor containing the necessary atoms for the spirocycle.
Grubbs RCM An olefin metathesis reaction to form the cyclohexene ring.Grubbs' second-generation catalystCyclization of the diene to form the this compound core structure.

Protecting Group Chemistry in Synthesis

In the synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups, particularly the secondary amine. jocpr.com This strategy prevents unwanted side reactions and allows for selective transformations at other sites within the molecule. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com

Commonly used protecting groups for the amine functionality in such syntheses include benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and benzyl (B1604629) (Bn).

Benzyl (Bn) groups are frequently used as "permanent" protecting groups throughout a multi-step synthesis because they are stable under a wide range of acidic and basic conditions. wiley-vch.de They are typically removed in the final steps via catalytic hydrogenation. wiley-vch.de

Boc and Cbz groups are also widely employed. Electron-withdrawing protecting groups like these can influence the reactivity of the molecule. wiley-vch.de The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is also susceptible to hydrogenolysis.

The strategic application of these protecting groups enables chemists to control the regioselectivity and stereochemistry of synthetic transformations, which is crucial for building complex heterocyclic architectures. jocpr.com

Protecting Group Abbreviation Common Cleavage Condition Key Characteristics
BenzylBnCatalytic Hydrogenation (H₂, Pd/C)Stable to many acidic and basic conditions. wiley-vch.de
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Commonly used in peptide synthesis; sensitive to acid. jocpr.com
BenzyloxycarbonylCbzCatalytic HydrogenationUsed for amine protection; removable under mild conditions. wiley-vch.de

Synthetic Routes to Saturated Spiro[3.5]nonane Heterocycles (e.g., 2-Oxa-7-azaspiro[3.5]nonane, 5-Oxa-2-azaspiro[3.5]nonane)

Oxidative Cyclizations

Oxidative cyclization represents a key method for synthesizing saturated spiro[3.5]nonane heterocycles. These reactions often involve the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), to initiate the cyclization of a suitably functionalized precursor. For instance, an N-alkenyl amide or a related substrate can undergo an intramolecular cyclization reaction mediated by an oxidant. nih.gov

The mechanism is believed to proceed through the formation of a nitrenium ion intermediate upon oxidation of the nitrogen atom. nih.gov This electrophilic species is then attacked by the tethered alkene, leading to the formation of the spirocyclic ring system. The reaction conditions, including the choice of solvent and oxidant, can be tuned to optimize the yield and selectivity of the desired spirocycle. This method provides an efficient pathway to various azaspirocycles from linear precursors. nih.gov

Stannyl Amine Protocol (SnAP)

The Stannyl Amine Protocol (SnAP) offers an operationally simple, one-step method for the synthesis of saturated, spirocyclic N-heterocycles. nih.gov This protocol involves the reaction of cyclic ketones with SnAP reagents. nih.gov The resulting N-unprotected spirocyclic amines are valuable scaffolds in medicinal chemistry and drug discovery. nih.gov

The SnAP reagent, an amino-stannane, is prepared first and then reacted with a cyclic ketone. This process leads directly to the formation of the spirocyclic amine structure. The protocol is notable for its efficiency and for providing direct access to primary or secondary spirocyclic amines without the need for subsequent deprotection steps, which are often required in other synthetic approaches.

Reductive Approaches for Ring Closure

In a typical sequence, a precursor containing both a ketone and an amine (or a group that can be reduced to an amine, such as an azide (B81097) or nitro group) is subjected to reducing conditions. The intramolecular reaction between the amine and ketone forms a cyclic imine or enamine intermediate, which is then immediately reduced in situ to the saturated heterocyclic ring. Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride. mdpi.com This approach is highly effective for the diastereoselective synthesis of complex cyclic amines. mdpi.com

Ring Expansion and Regioselectivity Considerations

Ring expansion strategies provide a powerful method for constructing larger heterocyclic rings from smaller, strained ring systems. nih.gov For example, the synthesis of spiro[3.5]nonane heterocycles can be achieved by expanding a smaller spirocyclic precursor, such as one containing an oxetane ring. nih.gov These reactions often involve the cleavage of a C-C or C-O bond in the strained ring, followed by the insertion of new atoms to form the larger ring.

A significant challenge in ring expansion reactions is controlling the regioselectivity, which determines the final structure of the product. nih.govresearchgate.net The regioselectivity of ring-opening is influenced by both steric and electronic effects of the substrate and reagents. researchgate.net For instance, in nucleophilic ring-opening reactions of unsymmetrical precursors, the nucleophile may preferentially attack the less sterically hindered carbon atom. researchgate.net The development of catalytic systems that can precisely control the regioselectivity of these transformations is a key area of research, as it allows for the synthesis of specific isomers of complex spirocycles. nih.govresearchtrend.net

Microwave-Assisted Synthesis of Spiro Heterocycles

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the application of this technology to a wide array of spiro heterocyclic systems demonstrates its potential. nih.govresearchgate.net For instance, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly well-suited for microwave assistance. nih.gov This synergy allows for the rapid and sustainable construction of diverse heterocyclic scaffolds with significant applications in medicinal chemistry. nih.gov

The benefits of this approach have been demonstrated in the synthesis of various spiro compounds. For example, in the synthesis of certain spiro-derivatives, microwave irradiation reduced the reaction time to 15 minutes and increased the yields to over 80%, compared to several hours of refluxing with yields around 50% using conventional methods. chemrxiv.org This acceleration is a common feature of microwave-assisted synthesis, making it an attractive methodology for the efficient production of novel spiro heterocyclic compounds. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiro Compounds This table is illustrative and based on general findings in the synthesis of spiro heterocycles.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes to Hours
Reaction Yield Moderate to GoodOften higher yields
Side Products More prevalentReduced formation
Energy Efficiency LowerHigher
Scalability Can be challengingAmenable to scaling up

N-Heterocyclic Carbene (NHC) Organocatalysis in Spiroheterocycle Formation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of spiroheterocycles. nih.gov These catalysts, which are stable carbene species, can activate substrates in unique ways, leading to the formation of complex molecular architectures under mild conditions. nih.gov The versatility of NHCs stems from their ability to generate various reactive intermediates, such as the Breslow intermediate and the acyl azolium ion, which can then participate in a range of bond-forming reactions. nih.gov

The application of NHC organocatalysis to the synthesis of spiroheterocycles is a growing field of research. nih.gov While direct examples for the synthesis of this compound are not extensively documented, the principles of NHC catalysis are broadly applicable to the construction of similar spirocyclic frameworks. For instance, NHC-catalyzed annulation reactions have been successfully employed to create spirocyclic oxindoles and other related structures. nih.gov These reactions often proceed with high efficiency and can be rendered stereoselective through the use of chiral NHC catalysts. nih.gov

A key feature of NHC catalysis is the concept of "umpolung," or the reversal of polarity of a functional group. dntb.gov.ua For example, an aldehyde, which is typically an electrophile at the carbonyl carbon, can be converted into a nucleophilic species (the Breslow intermediate) by an NHC. researchgate.net This nucleophile can then react with various electrophiles to build molecular complexity. This unique reactivity has been harnessed in cycloaddition and annulation strategies to afford a diverse range of spiroheterocyclic compounds. nih.gov

Table 2: Key Intermediates in NHC-Catalyzed Reactions for Spiroheterocycle Synthesis

IntermediateDescriptionRole in Synthesis
Breslow Intermediate Formed by the addition of an NHC to an aldehyde. It is a nucleophilic species.Acts as an acyl anion equivalent, participating in reactions with electrophiles to form new carbon-carbon bonds.
Acyl Azolium Ion Generated from the Breslow intermediate through oxidation or from other carbonyl precursors. It is an electrophilic species.Functions as a powerful acylating agent and can undergo reactions with nucleophiles.
Homoenolate Equivalent A reactive intermediate generated from α,β-unsaturated aldehydes, allowing for reactions at the γ-carbon.Enables [3+2], [3+3], and [3+4] annulation strategies to form five-, six-, and seven-membered rings.

Diastereoselective and Enantioselective Synthesis of Spirocyclic Systems

The three-dimensional nature of spirocyclic compounds necessitates control over their stereochemistry. Diastereoselective and enantioselective synthesis strategies are therefore crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of spirocycles involves controlling the relative configuration of multiple stereocenters. In the context of this compound and its analogues, this would involve controlling the orientation of substituents on the rings relative to the spiro center. One notable example in a related system is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.net This method efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity, demonstrating that metal-catalyzed cascade reactions can be a powerful tool for controlling the stereochemical outcome in the formation of complex spiroheterocycles. researchgate.net The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the stereochemical course of such transformations.

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. For spirocyclic systems, controlling the absolute configuration of the spiro center is a primary goal. While a specific enantioselective synthesis of this compound is not detailed in the literature, general strategies for the asymmetric synthesis of spirocyclic ethers and amines are well-established and applicable.

One powerful approach is the use of transition metal catalysis with chiral ligands. For example, a copper-catalyzed enantioselective carboetherification of alkenols has been developed for the synthesis of spirocyclic ethers with high enantiomeric excess. nih.govnih.gov This method forms both rings of the spirocycle in a single step while controlling the absolute stereochemistry of the newly formed quaternary carbon center. nih.gov Similarly, the development of chiral spirocyclic ligands themselves, such as O-SPINOL, has enabled the iridium-catalyzed asymmetric hydrogenation of lactones to produce enantioenriched axially chiral molecules with excellent enantioselectivities. dicp.ac.cn Such catalytic systems could potentially be adapted for the asymmetric synthesis of this compound and its analogues.

Table 3: Common Strategies for Stereoselective Synthesis of Spirocycles

StrategyDescriptionKey Features
Substrate Control The inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction.Relies on the availability of chiral starting materials.
Auxiliary Control A chiral auxiliary is temporarily attached to the substrate to guide the stereoselective transformation.The auxiliary is typically removed after the reaction.
Reagent Control A chiral reagent is used to induce stereoselectivity.Often requires stoichiometric amounts of the chiral reagent.
Catalyst Control A chiral catalyst is used in substoichiometric amounts to generate a chiral product.Highly efficient and atom-economical. Includes organocatalysis and transition metal catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2-Oxa-5-azaspiro[3.5]non-7-ene, the IR spectrum would be expected to show several characteristic absorption bands that confirm its key structural features.

The presence of the carbon-carbon double bond (C=C) in the tetrahydropyridine (B1245486) ring would give rise to a stretching vibration in the 1600-1680 cm⁻¹ region. The C-N stretching of the secondary amine within the ring would be observed in the 1180-1360 cm⁻¹ range. Furthermore, the prominent C-O-C stretching of the oxetane (B1205548) ring would produce a strong signal, typically between 1000 and 1300 cm⁻¹. The spectrum would also show C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) hybridized carbons.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)
N-HStretch3300 - 3500 (weak to medium)
C=C-HStretch3010 - 3100 (medium)
C-C-HStretch2850 - 3000 (medium to strong)
C=CStretch1600 - 1680 (variable)
C-O-CStretch1000 - 1300 (strong)
C-NStretch1180 - 1360 (medium)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₁₁NO, corresponding to a monoisotopic mass of approximately 125.0841 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with confidence. For this compound, HRMS would be able to distinguish its exact mass (125.0841 Da) from other compounds with the same nominal mass but different elemental formulas. This technique is essential for confirming the identity of a newly synthesized compound. Predicted HRMS data for common adducts are listed below.

Table 3: Predicted HRMS Data for this compound Adducts

Adduct IonPredicted m/z
[M+H]⁺126.0913
[M+Na]⁺148.0733
[M+K]⁺164.0472

Data sourced from PubChemLite. uni.lu

In Electron Ionization Mass Spectrometry (EIMS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass and several fragment ion peaks. The fragmentation pattern serves as a "fingerprint" for the molecule.

For this compound, the molecular ion peak would be expected at m/z = 125. The fragmentation would likely involve characteristic pathways for amines and ethers. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of an ethyl radical or other fragments from the ring. The oxetane ring could also undergo cleavage. Analysis of these fragments provides corroborating evidence for the proposed structure.

Chemical Transformations and Derivatization of the Spiro 3.5 Nonene Scaffold

Functionalization Strategies on the Nitrogen and Carbon Atoms

The nitrogen atom of the piperidine (B6355638) ring and the carbon atoms of both the oxetane (B1205548) and cyclohexene (B86901) rings serve as primary sites for functionalization. These modifications are typically aimed at introducing diversity, modulating physicochemical properties, or enabling further chemical reactions.

The secondary amine at the 5-position is a key handle for derivatization. Standard protecting group strategies are commonly employed, such as the introduction of a tert-butoxycarbonyl (Boc) group, which facilitates purification and controls reactivity in subsequent steps. Beyond protection, the nitrogen can be readily functionalized through alkylation and acylation reactions. For instance, N-benzylation has been used to synthesize derivatives like Methyl 5-benzyl-2-oxa-5-azaspiro[3.5]non-7-ene-7-carboxylate. google.com This transformation not only modifies the steric and electronic properties of the scaffold but also introduces a protecting group that can be removed under hydrogenolysis conditions. google.com

Functionalization of the carbon framework has also been explored, particularly on the cyclohexene ring. The synthesis of the aforementioned Methyl 5-benzyl-2-oxa-5-azaspiro[3.5]non-7-ene-7-carboxylate demonstrates the introduction of a carboxylate group at the C-7 position. google.com This ester functionality serves as a versatile handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, which are valuable for creating libraries of compounds for biological screening. google.com

Reaction Type Reactant(s) Product Notes
N-Benzylation / C7-Esterification3-allyl-N-benzyloxetan-3-amineMethyl 5-benzyl-2-oxa-5-azaspiro[3.5]non-7-ene-7-carboxylateAchieved via a sequence of Petasis and Grubbs reactions. google.com
N-Carboxylation2-Oxa-5-azaspiro[3.5]non-7-ene scaffoldtert-butyl this compound-5-carboxylateA common protecting group strategy. scirp.org

Annulation and Fused Ring System Formation from the Spirocyclic Core

While literature describing annulation reactions directly on the this compound core is limited, studies on the closely related isomer, 2-oxa-7-azaspiro[3.5]nonane, provide insight into the potential for forming fused ring systems. These reactions demonstrate that the spirocyclic framework can serve as a foundation for constructing more complex polycyclic structures.

One notable example involves the synthesis of a spirocyclic oxetane-fused benzimidazole. In this process, the saturated analogue, 2-oxa-7-azaspiro[3.5]nonane, is first converted to an N-[2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide intermediate. This derivative then undergoes an oxidative cyclization reaction to form the fused tetracyclic system. This transformation highlights the capability of the piperidine nitrogen to participate in ring-forming reactions, effectively building a new heterocyclic ring onto the spirocyclic core.

Starting Scaffold Reaction Type Reagents Fused Product
2-Oxa-7-azaspiro[3.5]nonane (Isomer)Oxidative Cyclization1. Acetic anhydride (B1165640) 2. Oxone®, Formic Acid7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]

Derivatives with Modified Ring Systems and Substituents

The exploration of chemical space around the spiro[3.5]nonene core includes the synthesis of analogues with modified ring systems and diverse substituents. While transformations that alter the core ring structure (e.g., ring expansion or contraction) of this compound are not extensively documented, the synthesis of related isomers and substituted derivatives is prevalent.

Isomers such as 2-oxa-7-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane are known and serve as important building blocks in medicinal chemistry. The synthesis of these related scaffolds, often through multi-step sequences involving intramolecular cyclizations, demonstrates the accessibility of different arrangements of heteroatoms within the spirocyclic system. For example, derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been prepared as bioisosteres of pipecolic acid, showcasing how modifications to the core structure can be used to tune biological activity.

Mechanistic Aspects of Chemical Reactions Involving the Spiro[3.5]nonene System

The formation of the this compound scaffold itself often relies on powerful catalytic reactions with well-defined mechanisms. A key step in its synthesis is Ring-Closing Metathesis (RCM), a reaction recognized with the 2005 Nobel Prize in Chemistry. google.com This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.

The accepted Chauvin mechanism for olefin metathesis provides a detailed picture of this transformation. google.comnih.govfigshare.com The catalytic cycle is initiated by a [2+2] cycloaddition between the alkene of a precursor molecule and the metal alkylidene of the catalyst, forming a metallacyclobutane intermediate. google.comnih.govfigshare.com This four-membered ring then undergoes a retro-[2+2] cycloaddition, breaking apart in a different manner to release a new alkene and a new metal alkylidene. nih.govfigshare.com In an RCM reaction to form the spirocycle, an acyclic diene precursor cyclizes, driven by the entropically favorable release of a small volatile alkene like ethylene. nih.gov

For reactions occurring on the spirocycle, such as the annulation described for a related isomer, the mechanism involves oxidative cyclization. It has been proposed that this proceeds through the formation of an amine-N-oxide intermediate rather than a nitroso species, particularly when using reagents like Oxone® in formic acid.

Oxidation and Reduction Pathways

The this compound scaffold possesses two key sites for redox transformations: the carbon-carbon double bond in the cyclohexene ring and the nitrogen atom.

Reduction: The double bond is readily reduced via catalytic hydrogenation. This transformation effectively converts the unsaturated this compound core into its saturated 2-oxa-5-azaspiro[3.5]nonane counterpart. This reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) in a protic solvent like methanol. google.comacs.org The hydrogenation is often quantitative and proceeds under mild conditions, making it a reliable method for accessing the saturated spirocyclic system. google.com

Substrate Reaction Catalyst Solvent Product
This compoundHydrogenation5% Rh/CMethanol2-Oxa-5-azaspiro[3.5]nonane acs.org
Methyl 5-benzyl-2-oxa-5-azaspiro[3.5]non-7-ene-7-carboxylateHydrogenation10% Pd/CMethanolSaturated piperidine derivative google.com

Oxidation: While direct oxidation of the double bond (e.g., epoxidation or dihydroxylation) is not widely reported, oxidation involving the nitrogen atom has been demonstrated in related systems. As mentioned in the context of annulation (Section 4.2), the nitrogen atom of the isomeric 2-oxa-7-azaspiro[3.5]nonane can be oxidized as part of an oxidative cyclization reaction to form fused heterocyclic systems. Reagents like Oxone® are effective for this type of transformation, which is believed to proceed through an amine-N-oxide intermediate.

Synthesis of Spirocyclic Salts

The basic nitrogen atom in the 2-oxa-5-azaspiro[3.5]nonene scaffold allows for the straightforward synthesis of various salts. These salts are often crystalline solids, which can aid in purification and handling of the compounds. Furthermore, salt formation is critical for modulating properties such as solubility, which is a key consideration in pharmaceutical development.

Acid addition salts are readily prepared by treating a solution of the spirocycle with a suitable acid. For example, the oxalate (B1200264) salt of the related 2-oxa-7-azaspiro[3.5]nonane has been synthesized by adding anhydrous oxalic acid to an ethereal solution of the free base, leading to the precipitation of the salt. acs.org

The nucleophilic nitrogen can also undergo reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This classic SN2 reaction, known as the Menschutkin reaction, involves the alkylation of the tertiary amine to produce a permanently charged quaternary ammonium salt. This transformation is a standard method for creating cationic compounds with potential applications as ionic liquids or biologically active agents.

Salt Type Starting Material Reagent Product
Acid Addition Salt2-Oxa-7-azaspiro[3.5]nonaneAnhydrous Oxalic AcidBis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate acs.org
Quaternary Ammonium SaltTertiary AmineAlkyl Halide (e.g., R-X)Quaternary Ammonium Halide Salt

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a novel structure like 2-Oxa-5-azaspiro[3.5]non-7-ene, these methods can provide invaluable predictive insights.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. tandfonline.com DFT calculations, likely using a functional such as B3LYP with a 6-311++G(d,p) basis set, could be employed to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map of this compound. tandfonline.com

The analysis of the HOMO and LUMO energy levels would reveal the molecule's kinetic stability and its propensity to act as an electron donor or acceptor. The electrostatic potential map would highlight the electron-rich and electron-deficient regions, indicating potential sites for electrophilic and nucleophilic attack. It is anticipated that the oxygen atom of the oxetane (B1205548) ring and the nitrogen atom of the dihydropyridine (B1217469) ring would be electron-rich, while the hydrogen atoms would be electron-poor.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations.
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.0 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Conformational Analysis and Flexibility Studies

The three-dimensional shape and flexibility of a molecule are crucial for its biological activity. Spirocyclic systems are known for their conformational rigidity, which can be advantageous in drug design. tandfonline.com

The this compound molecule has two rings: a strained four-membered oxetane ring and a six-membered dihydropyridine ring. The oxetane ring is expected to be nearly planar, though slight puckering is possible. nih.gov The dihydropyridine ring, due to the presence of the double bond, will likely adopt a half-chair or boat-like conformation.

A full conformational analysis, potentially using molecular dynamics simulations, would identify the most stable conformers and the energy barriers between them. rsc.org This would provide a detailed picture of the molecule's flexibility and the spatial arrangement of its functional groups.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on molecular behavior. lidsen.com Molecular dynamics (MD) simulations, in particular, can be used to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological target. rsc.org

MD simulations can provide insights into:

Solvation: How the molecule interacts with water or other solvents.

Dynamic Behavior: The movement of the rings and substituents over time.

Binding Interactions: How the molecule might bind to a protein or other biological macromolecule. nih.gov

These simulations are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Stereochemical Predictions and Mechanistic Insights

The spirocyclic nature of this compound means that it can exist as different stereoisomers if substituents are present on the rings. The synthesis of spirocyclic compounds often presents stereochemical challenges. nih.gov

Theoretical calculations can be used to predict the most likely stereochemical outcome of a synthetic reaction. For instance, in the Paternò-Büchi reaction, which can be used to form oxetanes, computational models can help predict the stereoselectivity of the cycloaddition. mdpi.combohrium.com Understanding the reaction mechanism at a theoretical level can guide the development of efficient and stereoselective synthetic routes.

Structure-Activity Relationship (SAR) Studies on Spirocyclic Scaffolds

While specific SAR studies on this compound are not available, the broader class of spirocyclic scaffolds has been extensively studied in drug discovery. nih.govtandfonline.com The rigid nature of the spirocyclic core allows for a well-defined orientation of substituents, which is beneficial for optimizing interactions with a biological target. researchgate.net

SAR studies on related spirocyclic compounds have shown that modifications to the rings and substituents can have a significant impact on biological activity. For example, in a series of spirocyclic PARP-1 inhibitors, replacing a piperazine (B1678402) ring with a spirocyclic analogue led to differential interactions with the target protein. tandfonline.com Similarly, functionalization of spirocyclic dihydropyridines can be explored to modulate their activity. acs.orgnih.gov

For this compound, a hypothetical SAR study could involve:

Substitution on the dihydropyridine ring: Introducing different functional groups to probe interactions with a target.

Modification of the oxetane ring: While synthetically challenging, minor modifications could influence physicochemical properties.

Alterations to the nitrogen atom: N-alkylation or N-acylation could modulate the molecule's properties.

Table 2: Hypothetical SAR Insights for this compound Derivatives.
Modification SiteExample SubstituentPredicted Effect on Activity
Dihydropyridine Ring (C7/C8)Aromatic RingMay introduce pi-stacking interactions with the target.
Dihydropyridine Ring (C7/C8)Hydrogen Bond Donor/AcceptorCould form specific hydrogen bonds with the active site.
Nitrogen Atom (N5)Small Alkyl GroupMay improve metabolic stability and cell permeability.
Nitrogen Atom (N5)Bulky GroupCould introduce steric hindrance and reduce activity.

Advanced Research Applications and Design Principles of Spirocyclic Scaffolds

Strategic Role as Building Blocks in Complex Organic Synthesis

The synthesis of functionalized derivatives of related spirocycles, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, showcases their utility as bioisosteres of well-known fragments like pipecolic acid univ.kiev.ua. These building blocks, containing diverse functional groups, can be readily incorporated into larger molecules, enabling the exploration of novel chemical space and the development of compounds with improved pharmacological profiles univ.kiev.ua. The ability to produce these spirocyclic building blocks in multigram quantities through scalable synthetic routes further enhances their applicability in drug discovery programs univ.kiev.ua.

Bioisosteric Replacement and Scaffold Hopping in Chemical Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry aimed at optimizing lead compounds by modifying their core structures while retaining or improving biological activity. These approaches can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties, as well as novel intellectual property.

Spirocyclic scaffolds are particularly well-suited for these design strategies. The replacement of more traditional, often planar, ring systems with a spirocyclic core can introduce significant structural and conformational changes, leading to improved interactions with the target protein.

Modulation of Molecular Rigidity and Three-Dimensionality

A key advantage of incorporating spirocyclic scaffolds like the 2-oxa-5-azaspiro[3.5]nonane framework is the ability to modulate the rigidity and three-dimensionality of a molecule. The spirocyclic core imparts a conformational rigidity that is often desirable in drug candidates, as it can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

The inherent three-dimensional nature of spirocycles allows for a more comprehensive exploration of the chemical space around a biological target. This "escape from flatland" is a modern trend in drug design that aims to create molecules with a higher fraction of sp3-hybridized carbons, which has been correlated with greater clinical success univ.kiev.ua. The defined spatial arrangement of substituents on a spirocyclic scaffold can lead to more precise and selective interactions with the binding pocket of a protein.

Impact on Target Selectivity

The unique three-dimensional arrangement of functional groups on a spirocyclic scaffold can have a profound impact on target selectivity. By presenting substituents in distinct spatial orientations, it is possible to achieve selective binding to a desired target over closely related off-targets, thereby reducing the potential for adverse effects.

For instance, derivatives of the related 7-oxa-2-azaspiro[3.5]nonane have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology. The spirocyclic core in these compounds plays a crucial role in orienting the substituents to achieve potent and selective inhibition. While high target affinity does not always translate to in vivo efficacy due to factors like metabolic instability, the rigid spirocyclic framework provides a solid foundation for further optimization of pharmacokinetic properties.

Exploration of Chemical Space with Spirocyclic Architectures

The vastness of chemical space presents both a challenge and an opportunity for drug discovery. Spirocyclic architectures, with their inherent structural novelty and three-dimensionality, are powerful tools for exploring uncharted territories of this space. The creation of libraries of compounds based on spirocyclic scaffolds can lead to the identification of novel hits against a wide range of biological targets.

The synthesis of unique and densely functionalized spirocyclic systems, such as 2-oxa-1-azabicyclo[3.2.0]heptanes for DNA-encoded libraries, highlights the drive to access unexplored areas of chemical space nih.gov. These efforts are fueled by the understanding that sp3-rich, structurally complex molecules are more likely to exhibit favorable drug-like properties, including increased potency, selectivity, and solubility nih.gov. The development of synthetic methods that are compatible with sensitive techniques like DNA-encoded library technology further expands the potential for discovering novel bioactive compounds based on spirocyclic scaffolds nih.gov.

Innovation in Synthetic Methodology Development for Spirocycles

The growing interest in spirocyclic compounds has spurred innovation in the development of new synthetic methodologies for their construction. While the synthesis of spirocycles can be challenging due to the presence of a quaternary carbon center, a number of efficient and scalable routes have been developed.

For example, a patent describes a synthetic method for the related 2,5-dioxa-8-azaspiro[3.5]nonane, highlighting a route that is amenable to industrial production google.com. This method involves a multi-step sequence starting from readily available materials, demonstrating a practical approach to this class of spirocycles google.com. Another innovative approach involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones, which has been shown to produce oxa-azaspiro[3.5]nonane derivatives, albeit sometimes as a byproduct. This methodology offers a modular and efficient route to spiro-azetidines and related structures.

Design of Novel Structural Motifs for Chemical Research

The unique structural and conformational properties of spirocycles make them attractive templates for the design of novel structural motifs in chemical research. By functionalizing the spirocyclic core in various ways, it is possible to create a diverse range of molecules with tailored properties for specific applications in medicinal chemistry and beyond.

Q & A

Q. What are the standard synthetic routes for 2-Oxa-5-azaspiro[3.5]non-7-ene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves spiroannulation strategies, such as ring-closing metathesis or acid-catalyzed cyclization of pre-functionalized precursors. For example, spirocyclic amines can be synthesized via intramolecular cyclization of γ-lactam intermediates under mild acidic conditions . Optimization may include screening catalysts (e.g., Grubbs catalysts for metathesis), temperature gradients (40–100°C), and solvent systems (e.g., DCM/THF mixtures). DOE (Design of Experiments) approaches are recommended to balance yield and purity, with characterization via HPLC-MS to monitor intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm spirocyclic connectivity and stereochemistry. 1H^1H-1H^1H COSY and NOESY can resolve overlapping signals in rigid spiro systems .
  • X-ray Crystallography : For unambiguous structural determination, particularly to validate ring strain and bond angles .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect impurities .
  • IR Spectroscopy : Identifies functional groups like ethers (C-O-C) and amines (N-H stretches) .

Q. How can the core structure of this compound be functionalized for downstream applications?

Functionalization strategies include:

  • N-Alkylation/Acylation : Introduce substituents at the nitrogen atom using alkyl halides or acyl chlorides in the presence of a base (e.g., K2_2CO3_3) .
  • Ring-Opening Reactions : Controlled hydrolysis of the oxa-ring to generate diols or ketones, useful for further derivatization .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl/heteroaryl groups, enhancing pharmacological potential .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?

  • Density Functional Theory (DFT) : Calculate thermodynamic stability, ring strain, and electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to predict binding affinities .
  • Docking Studies : Use software like AutoDock Vina to screen spirocyclic derivatives against protein databases, prioritizing candidates for synthesis .

Q. How can structure-activity relationship (SAR) studies be designed for spirocyclic derivatives in drug discovery?

  • Core Modifications : Synthesize analogs with varied ring sizes (e.g., 6-membered vs. 5-membered oxa/aza rings) and substituents (e.g., halogens, methyl groups) .
  • Pharmacological Assays : Test cytotoxicity (e.g., SRB assay ), metabolic stability (CYP450 inhibition), and target engagement (e.g., FXR agonism ).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Ring Strain and Stability : Spiro systems may undergo ring-opening under high-temperature or acidic conditions. Use mild reagents (e.g., TEMPO for oxidation) and inert atmospheres .
  • Stereochemical Control : Racemization during functionalization. Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective crystallization .
  • Purification : Remove byproducts (e.g., linear oligomers) via flash chromatography or preparative HPLC with C18 columns .

Data Contradiction Analysis

  • Synthetic Yields : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from solvent purity or catalyst aging. Replicate experiments using freshly distilled solvents and standardized catalysts .
  • Biological Activity : Inconsistent IC50_{50} values across studies could reflect assay variability (e.g., cell line differences). Cross-validate using orthogonal assays (e.g., SRB vs. MTT) and include positive controls .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to optimize multi-step syntheses .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in electronic lab notebooks .
  • Safety : Handle trifluoroacetate salts (common counterions ) in fume hoods due to respiratory hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.